(S)-ATPO

Description

Properties

IUPAC Name |

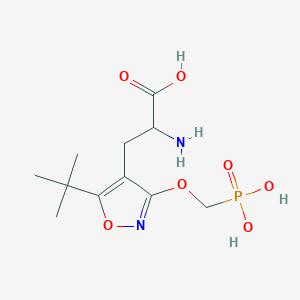

2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2O7P/c1-11(2,3)8-6(4-7(12)10(14)15)9(13-20-8)19-5-21(16,17)18/h7H,4-5,12H2,1-3H3,(H,14,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSOOCUNMTYPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404915 | |

| Record name | 2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252930-37-3 | |

| Record name | 2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S)-ATPO on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ATPO, chemically known as (S)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Contrary to initial broad assumptions about AMPA receptor modulators, this compound does not potentiate but rather inhibits receptor function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, functional effects on AMPA receptor kinetics, and the downstream consequences of receptor antagonism. The information is presented with clearly structured data, detailed experimental methodologies, and visual diagrams to facilitate a deep understanding for researchers and professionals in drug development.

Introduction to this compound and AMPA Receptors

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their function is crucial for synaptic plasticity, learning, and memory. AMPA receptors are tetrameric protein complexes composed of different combinations of four subunits (GluA1-4). The specific subunit composition dictates the receptor's pharmacological and biophysical properties.

This compound is a potent and selective competitive antagonist for AMPA receptors. It interacts with the glutamate binding site, preventing the endogenous ligand from activating the receptor and thereby inhibiting ion channel opening.

Mechanism of Action of this compound

The primary mechanism of action of this compound is competitive antagonism at the glutamate binding site of the AMPA receptor.

Binding Characteristics

This compound binds to the ligand-binding domain (LBD) of the AMPA receptor subunits. The LBD is a clamshell-like structure that closes upon agonist binding, triggering a conformational change that opens the ion channel. In contrast, as an antagonist, this compound stabilizes an open-cleft conformation of the LBD, preventing this activation sequence.

The binding of this compound is characterized by its affinity, which is the measure of the strength of the interaction between the ligand and the receptor.

Table 1: Binding Affinity of this compound for the AMPA Receptor

| Parameter | Value | Receptor Subunit/Preparation | Reference |

| IC50 | 12.2 µM | GluR2-S1S2J (displacement of [3H]-AMPA) | [1] |

Functional Effects

The binding of this compound to the AMPA receptor results in the inhibition of glutamate-induced excitatory postsynaptic currents (EPSCs). As a competitive antagonist, the degree of inhibition by this compound is dependent on the concentration of both the antagonist and the agonist (glutamate).

Electrophysiological studies are essential to characterize the functional consequences of this compound binding. By preventing the closure of the LBD, this compound effectively blocks the transduction of the binding event into channel opening. This results in a reduction of the frequency and duration of channel opening events in the presence of glutamate.

Note: Specific quantitative data on the potency (IC50) and efficacy of this compound from functional assays such as patch-clamp electrophysiology are not detailed in the currently available literature.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of AMPA receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Objective: To determine the IC50 and Ki of this compound for AMPA receptors.

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the target AMPA receptor subtype from transfected cell lines or native brain tissue.

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled AMPA receptor agonist (e.g., [3H]-AMPA) and varying concentrations of the unlabeled competitor, this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through AMPA receptors in response to agonist application, and how this is affected by an antagonist.

Objective: To determine the potency (IC50) and mechanism of inhibition of this compound on AMPA receptor-mediated currents.

Methodology:

-

Cell Preparation: Use cultured neurons or transfected HEK293 cells expressing the desired AMPA receptor subtype.

-

Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

-

Agonist Application: Apply a known concentration of glutamate or AMPA to elicit an inward current.

-

Antagonist Application: Co-apply or pre-apply varying concentrations of this compound with the agonist.

-

Data Acquisition: Record the resulting currents and measure the peak amplitude.

-

Data Analysis: Plot the percentage of inhibition of the agonist-evoked current against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50. Schild analysis can be performed to confirm competitive antagonism.

Signaling Pathways and Downstream Effects of this compound Action

By blocking AMPA receptor function, this compound can modulate various downstream signaling pathways that are critical for synaptic plasticity and neuronal function. The primary consequence of AMPA receptor antagonism is the reduction of postsynaptic depolarization, which in turn affects the activation of voltage-gated ion channels and NMDA receptors.

Inhibition of Long-Term Potentiation (LTP)

LTP is a cellular mechanism underlying learning and memory, and its induction is critically dependent on AMPA receptor-mediated depolarization to relieve the magnesium block of NMDA receptors. By inhibiting AMPA receptor function, this compound would be expected to prevent the induction of LTP.

Figure 1. Signaling pathway illustrating the inhibition of LTP induction by this compound.

Modulation of Neuronal Excitability

By reducing the excitatory drive mediated by AMPA receptors, this compound can decrease overall neuronal excitability. This can have implications for conditions characterized by excessive glutamatergic transmission, such as epilepsy.

Figure 2. Workflow demonstrating how this compound modulates neuronal excitability.

Conclusion

This compound is a competitive antagonist of AMPA receptors, exerting its effect by binding to the glutamate binding site and stabilizing an open-cleft, inactive conformation of the receptor. This action prevents agonist-induced channel opening and subsequent postsynaptic depolarization. While detailed quantitative pharmacological data for this compound across all AMPA receptor subtypes remains to be fully elucidated in publicly accessible literature, its mechanism as a competitive antagonist provides a clear framework for its potential therapeutic applications in conditions associated with excessive glutamatergic signaling. Further research is warranted to fully characterize its subtype selectivity and in vivo efficacy.

References

(S)-ATPO Receptor Binding Kinetics and Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, commonly known as (S)-ATPO, is a potent and selective competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs). Specifically, it exhibits a notable affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a subset of kainate receptors. This technical guide provides a comprehensive overview of the binding kinetics and affinity of this compound at these receptors, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant pathways to support research and drug development efforts in neuroscience.

Quantitative Binding Data

The binding affinity of this compound and its racemic mixture, (RS)-ATPO, has been characterized at AMPA and kainate receptors using various experimental techniques. The following tables summarize the available quantitative data.

| Ligand | Receptor Subunit/Preparation | Parameter | Value (µM) | Reference |

| This compound | GluR2 (AMPA Receptor) | IC50 | 12.2 | [1] |

| (RS)-ATPO | AMPA Receptors (Cultured Rat Cortical Neurons) | Ki | 16 | [2] |

| (RS)-ATPO | Kainate Receptors (Cultured Rat Cortical Neurons, Kainic Acid as agonist) | Ki | 27 | [2] |

| (RS)-ATPO | Kainate Receptors (Cultured Rat Cortical Neurons, (2S,4R)-4-methylglutamic acid as agonist) | Ki | 23 | [2] |

Note: The data for (RS)-ATPO represents the racemic mixture and the affinity of the (S)-enantiomer alone may differ. Further research is required to delineate the specific affinities of each enantiomer.

Receptor Subtype Selectivity

This compound demonstrates selectivity among the iGluR subtypes. It is a potent competitive antagonist of AMPA receptors. Its activity at kainate receptors is more nuanced, showing a weaker antagonist action at receptors containing the GluK1 subunit. Notably, this compound is reported to be inactive at kainate receptors composed of GluK2 or GluK2/GluK5 subunits. This selectivity profile makes this compound a valuable pharmacological tool for dissecting the roles of different iGluR subtypes in synaptic transmission and plasticity.

Experimental Protocols

The determination of the binding affinity and kinetics of this compound relies on established experimental methodologies. Below are detailed descriptions of the key techniques cited in the literature.

Radioligand Displacement Assay

Radioligand displacement assays are a common method to determine the binding affinity of an unlabeled ligand (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound at AMPA receptors.

Experimental Workflow:

Caption: Workflow for a radioligand displacement assay.

Detailed Steps:

-

Receptor Preparation: Membranes from cells recombinantly expressing the target receptor subunit (e.g., GluA2) or from native tissue preparations are isolated and prepared in a suitable buffer.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-AMPA) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor, this compound.

-

Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. A sigmoidal competition curve is fitted to the data to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It can provide both association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated.

Objective: To determine the on-rate (k_on), off-rate (k_off), and dissociation constant (K_d) of this compound binding to AMPA or kainate receptors.

Experimental Workflow:

Caption: Workflow for a Surface Plasmon Resonance experiment.

Detailed Steps:

-

Receptor Immobilization: The purified receptor protein (e.g., the ligand-binding domain of GluA2 or GluK1) is immobilized onto the surface of a sensor chip.

-

Analyte Injection: A solution containing this compound (the analyte) at a specific concentration is flowed over the sensor chip surface.

-

Association Phase: The binding of this compound to the immobilized receptor is monitored in real-time as an increase in the SPR signal.

-

Dissociation Phase: The this compound solution is replaced with a continuous flow of buffer, and the dissociation of the receptor-ligand complex is monitored as a decrease in the SPR signal.

-

Regeneration: A regeneration solution is injected to remove any remaining bound this compound from the receptor, preparing the surface for the next injection.

-

Data Analysis: The resulting sensorgram (a plot of SPR signal versus time) is fitted to a suitable kinetic binding model to extract the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_d) is then calculated as the ratio of k_off to k_on.

Signaling Pathways

This compound acts as a competitive antagonist at AMPA and kainate receptors, thereby blocking the downstream signaling cascades initiated by the binding of the endogenous agonist, glutamate.

AMPA Receptor Signaling Pathway

Caption: this compound antagonism of the AMPA receptor signaling pathway.

Upon binding of glutamate, AMPA receptors undergo a conformational change that opens their associated ion channel, leading to an influx of sodium ions (and in some cases, calcium ions, depending on the subunit composition). This influx causes a rapid depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). This compound competitively inhibits the binding of glutamate to the AMPA receptor, thereby preventing channel opening and the subsequent depolarization.

Kainate Receptor Signaling Pathway

Caption: this compound antagonism of the Kainate receptor signaling pathway.

Kainate receptors have diverse roles at both presynaptic and postsynaptic sites. Postsynaptically, their activation by glutamate contributes to a slower component of the EPSP. Presynaptically, they can modulate the release of neurotransmitters. This compound, by competitively antagonizing glutamate binding at GluK1-containing kainate receptors, can inhibit these signaling functions.

Conclusion

This compound is a valuable pharmacological tool with a defined profile of competitive antagonism at AMPA and a subset of kainate receptors. The quantitative data on its binding affinity, while still incomplete for all subunit combinations, provides a solid foundation for its use in research. The detailed experimental protocols outlined in this guide offer a framework for further characterization of its binding kinetics and affinity. A deeper understanding of the interaction of this compound with specific iGluR subtypes will continue to be instrumental in elucidating the complex roles of these receptors in brain function and disease.

References

The Discovery and Synthesis of (S)-ATPO: A Technical Guide

(S)-ATPO , with the full chemical name (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid , is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system (CNS). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development

The development of this compound emerged from research focused on creating selective ligands for glutamate (B1630785) receptors, particularly the AMPA subtype, to investigate their physiological roles and therapeutic potential in neurological disorders. The isoxazole (B147169) scaffold was identified as a promising starting point for designing AMPA receptor antagonists. The introduction of a phosphonomethoxy group at the 3-position and a tert-butyl group at the 5-position of the isoxazole ring, coupled with the L-alanine side chain, led to the discovery of ATPO as a potent and selective competitive antagonist. The pharmacological activity was found to reside in the (S)-enantiomer.

Pharmacological Profile

This compound exerts its effects by competitively binding to the glutamate binding site on the AMPA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting ion channel activation. This action modulates excitatory neurotransmission.

Quantitative Pharmacological Data

The following table summarizes the key quantitative pharmacological data for this compound.

| Parameter | Receptor/Assay | Value | Reference |

| IC50 | [3H]AMPA displacement on GluR2-S1S2J | 12.2 µM | [1] |

| Binding Affinity (Ki) | Recombinant rat AMPA receptors | - | |

| GluA1 | Data not available | ||

| GluA2 | Data not available | ||

| GluA3 | Data not available | ||

| GluA4 | Data not available |

Note: Specific Ki values for individual AMPA receptor subunits were not available in the searched literature. Further research is required to populate these fields.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that requires careful control of stereochemistry to obtain the desired (S)-enantiomer. The following is a representative, albeit general, synthetic scheme based on available information. A detailed, step-by-step protocol would require access to the full text of primary research articles.

Asymmetric Synthesis Workflow

The asymmetric synthesis is crucial for obtaining the pharmacologically active (S)-enantiomer. This is typically achieved through the use of a chiral auxiliary or a stereoselective catalytic method.

References

(S)-ATPO: A Technical Guide to a Selective AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ATPO, or (S)-2-amino-3-[3-(phosphonomethoxy)-5-tert-butyl-4-isoxazolyl]propionic acid, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a subtype of the ionotropic glutamate (B1630785) receptors, AMPA receptors are fundamental in mediating fast excitatory synaptic transmission in the central nervous system (CNS). Their involvement in numerous neurological and psychiatric disorders has made them a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, binding affinities, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its function as a competitive antagonist at the glutamate binding site on AMPA receptors. By binding to the receptor, this compound prevents the endogenous agonist, glutamate, from binding and subsequently activating the receptor. This inhibition of AMPA receptor activation blocks the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby reducing excitatory neurotransmission. The (S)-enantiomer of ATPO is the pharmacologically active form, while the (R)-enantiomer is devoid of activity at AMPA receptors[1].

Data Presentation: Binding Affinities and Potency

The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity (Ki) and antagonist potency (Kb) at different ionotropic glutamate receptor subtypes.

| Radioligand | Preparation | This compound Ki (μM) |

| [³H]AMPA | Rat cortical membranes | 0.039 |

Table 1: Binding Affinity of this compound for AMPA Receptors. This table displays the inhibitor constant (Ki) of this compound at AMPA receptors, determined by radioligand binding assays.

| Receptor Subtype | Agonist | This compound Kb (μM) |

| GluR1 | Kainate | 3.9 |

| GluR2 | Kainate | 1.8 |

| GluR3 | Kainate | 2.5 |

| GluR4 | Kainate | 2.0 |

Table 2: Antagonist Potency of this compound at Recombinant AMPA Receptor Subtypes. This table shows the antagonist equilibrium dissociation constant (Kb) of this compound at different homomeric AMPA receptor subtypes expressed in Xenopus oocytes, as determined by electrophysiological experiments[2].

This compound is a weak partial agonist at GluR5 and GluR5/KA2 heterooligomeric kainate receptors and is inactive at GluR6 and GluR6/KA2 heterooligomeric kainate receptors. Furthermore, it is not recognized by NMDA-preferring ionotropic glutamate receptors[3].

Experimental Protocols

The characterization of this compound as a selective AMPA receptor antagonist has been achieved through rigorous experimental procedures, primarily radioligand binding assays and electrophysiological recordings.

Radioligand Displacement Assay

This assay is employed to determine the binding affinity of an unlabeled compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

-

Membrane Preparation:

-

Whole rat cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands and other contaminants.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled AMPA receptor agonist, such as [³H]AMPA.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The inhibitor constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the AMPA receptor channels in response to agonist application and to quantify the antagonistic effect of this compound.

Protocol:

-

Cell Preparation:

-

Xenopus laevis oocytes are prepared and injected with cRNA encoding the desired AMPA receptor subunits (e.g., GluR1, GluR2, GluR3, or GluR4).

-

The oocytes are incubated for several days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

-

A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the oocyte membrane (giga-seal).

-

The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

-

-

Drug Application and Data Acquisition:

-

The AMPA receptor agonist (e.g., kainate) is applied to the oocyte to evoke an inward current.

-

After a stable baseline response is established, the agonist is co-applied with increasing concentrations of this compound.

-

The resulting currents are recorded, amplified, and digitized for analysis.

-

-

Data Analysis:

-

The peak amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of this compound.

-

A concentration-response curve for the antagonist is constructed, and the concentration of this compound that causes a 50% reduction in the agonist-induced current (IC₅₀) is determined.

-

The antagonist equilibrium dissociation constant (Kb) is calculated from the IC₅₀ value using the Gaddum-Schild equation.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Stereospecificity of ATPO Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereospecificity of the enantiomers of (RS)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (ATPO), a potent competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type ionotropic glutamate (B1630785) receptors. The differential pharmacological activity of the (S)- and (R)-enantiomers of ATPO is critical for its development as a selective neuropharmacological tool and potential therapeutic agent. This document outlines the quantitative differences in receptor binding and functional antagonism, details the experimental protocols for stereospecific analysis, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, and higher cognitive functions. Ionotropic glutamate receptors are classified into three main subtypes: AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors. The overactivation of these receptors, particularly AMPA receptors, is implicated in a variety of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases. Consequently, the development of selective AMPA receptor antagonists is a significant focus of neuropharmacology research.

ATPO has emerged as a potent and selective competitive antagonist at AMPA receptors. As a chiral molecule, ATPO exists as two enantiomers, (S)-ATPO and (R)-ATPO. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. This guide focuses on the stereospecific interactions of the ATPO enantiomers with their target receptors, providing a comprehensive resource for researchers in the field.

Quantitative Analysis of Stereospecificity

The pharmacological activity of the ATPO enantiomers has been characterized using radioligand binding assays and electrophysiological recordings. The data clearly demonstrate a high degree of stereospecificity, with the (S)-enantiomer being the pharmacologically active form.

Table 1: Competitive Antagonist Activity of ATPO Enantiomers at AMPA Receptors

| Compound | Receptor Subtype | Assay Type | Antagonist Potency (Kᵢ in µM) | Reference |

| (S)-(+)-ATPO | Native AMPA Receptors | Electrophysiology (Rat Cortical Wedge) | 253 (vs. AMPA) | [1] |

| (R)-(-)-ATPO | Native AMPA Receptors | Electrophysiology (Rat Cortical Wedge) | Inactive | [2] |

| (S)-(+)-ATPO | Cloned GluR1 | Electrophysiology (Xenopus Oocytes) | 33-75 (vs. Kainate) | [1] |

| (R)-(-)-ATPO | Cloned GluR1 | Electrophysiology (Xenopus Oocytes) | Inactive | [1] |

| (S)-(+)-ATPO | Cloned GluR3 | Electrophysiology (Xenopus Oocytes) | 33-75 (vs. Kainate) | [1] |

| (R)-(-)-ATPO | Cloned GluR3 | Electrophysiology (Xenopus Oocytes) | Inactive | [1] |

| (S)-(+)-ATPO | Cloned GluR4 | Electrophysiology (Xenopus Oocytes) | 33-75 (vs. Kainate) | [1] |

| (R)-(-)-ATPO | Cloned GluR4 | Electrophysiology (Xenopus Oocytes) | Inactive | [1] |

Note: The antagonist potency of this compound was found to be approximately twice that of the racemate ((RS)-ATPO).[2]

Table 2: Agonist and Antagonist Activity of ATPO Enantiomers at Kainate Receptors

| Compound | Receptor Subtype | Assay Type | Activity | Potency (EC₅₀/Kᵢ in µM) | Reference |

| (S)-(+)-ATPO | GluR5 | Electrophysiology (Xenopus Oocytes) | Potent Agonist | EC₅₀ = 0.48 | [1] |

| (R)-(-)-ATPO | GluR5 | Electrophysiology (Xenopus Oocytes) | Inactive | - | [1] |

| (S)-(+)-ATPO | GluR6 | Electrophysiology (Xenopus Oocytes) | Inactive | - | [1] |

| (R)-(-)-ATPO | GluR6 | Electrophysiology (Xenopus Oocytes) | Inactive | - | [1] |

| (S)-(+)-ATPO | GluR6 + KA2 | Electrophysiology (Xenopus Oocytes) | Weak Agonist | - | [1] |

| (R)-(-)-ATPO | GluR6 + KA2 | Electrophysiology (Xenopus Oocytes) | Inactive | - | [1] |

Experimental Protocols

Synthesis and Chiral Separation of ATPO Enantiomers

The synthesis of racemic (RS)-ATPO is a multi-step process. The resolution of the enantiomers is achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Chiral HPLC Separation:

-

Column: A chiral stationary phase column, such as the Sumichiral OA-5000, is used.[2]

-

Mobile Phase: The specific composition of the mobile phase needs to be optimized for the chosen column but typically consists of a mixture of a non-polar organic solvent (e.g., hexane) and a polar organic solvent (e.g., ethanol (B145695) or isopropanol) with a chiral selector additive if necessary.

-

Detection: UV detection at an appropriate wavelength is used to monitor the elution of the enantiomers.

-

Enantiomeric Excess (e.e.) Determination: The purity of the separated enantiomers is confirmed by analytical chiral HPLC, with enantiomeric excess values typically exceeding 98%.[2]

Chiral Separation of ATPO Enantiomers Workflow.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of the ATPO enantiomers for the AMPA receptor. This is typically a competitive binding assay.

Protocol for [³H]AMPA Binding Assay:

-

Receptor Source: Synaptic plasma membranes are prepared from rat cerebral cortex.

-

Radioligand: [³H]AMPA is used as the radioligand.

-

Assay Buffer: A common buffer is 50 mM Tris-HCl (pH 7.4) containing 100 mM KSCN.

-

Incubation: Membranes are incubated with a fixed concentration of [³H]AMPA and varying concentrations of the unlabeled ATPO enantiomers. Incubation is typically carried out at 2-4°C for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition curves. The Kᵢ values are then calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology on cultured neurons or oocytes expressing specific glutamate receptor subtypes is used to assess the functional antagonist activity of the ATPO enantiomers.

Protocol for Whole-Cell Patch-Clamp Recording:

-

Cell Preparation: HEK293 cells or Xenopus oocytes are transfected with cDNAs encoding the desired AMPA or kainate receptor subunits.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1.5 MgCl₂, 10 HEPES, and 11 glucose (pH adjusted to 7.4).

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, and 10 HEPES (pH adjusted to 7.2).

-

-

Recording Procedure: Cells are voltage-clamped at a holding potential of -60 mV. Agonist (e.g., glutamate or AMPA) is applied to elicit an inward current. The ATPO enantiomers are then co-applied with the agonist to determine their inhibitory effect on the agonist-evoked current.

-

Data Analysis: Concentration-response curves are generated to determine the IC₅₀ or Kᵢ values for the antagonist activity of the ATPO enantiomers.

Electrophysiological Workflow for ATPO Enantiomer Characterization.

Signaling Pathways

ATPO exerts its effects by competitively antagonizing the binding of glutamate to AMPA receptors. This prevents the opening of the ion channel associated with the receptor, thereby inhibiting the influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron. The blockade of AMPA receptors has significant downstream consequences for neuronal signaling.

Signaling Pathway of this compound as an AMPA Receptor Antagonist.

By blocking AMPA receptor-mediated depolarization, this compound can prevent the subsequent activation of voltage-gated calcium channels and the removal of the Mg²⁺ block from NMDA receptors, thereby modulating long-term potentiation (LTP) and other forms of synaptic plasticity. In pathological conditions characterized by excessive glutamate release (excitotoxicity), the antagonist action of this compound can be neuroprotective by preventing the massive influx of ions that leads to neuronal damage and death.

Conclusion

The enantiomers of ATPO exhibit pronounced stereospecificity in their interaction with ionotropic glutamate receptors. The (S)-enantiomer is a potent competitive antagonist of AMPA receptors and a potent agonist at the GluR5 kainate receptor subtype. In contrast, the (R)-enantiomer is largely inactive at these receptors. This high degree of stereoselectivity underscores the importance of chiral separation and the individual characterization of enantiomers in drug development. This compound represents a valuable pharmacological tool for the selective modulation of AMPA and GluR5-containing kainate receptors, with potential therapeutic applications in a range of neurological disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this and related compounds.

References

(S)-ATPO: A Technical Review of a Potent AMPA Receptor Antagonist

(S)-ATPO , scientifically known as (S)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate (B1630785) receptors. As a key player in mediating fast excitatory neurotransmission in the central nervous system, the AMPA receptor is a critical target for therapeutic intervention in a range of neurological disorders. This in-depth technical guide provides a comprehensive literature review of the research on this compound, focusing on its pharmacological properties, the experimental methodologies used for its characterization, and its effects on cellular signaling pathways.

Pharmacological Profile: Quantitative Analysis

While much of the initial research focused on the racemic mixture, (RS)-ATPO, studies have elucidated the specific interactions of the (S)-enantiomer. The antagonist activity of ATPO has been quantified, providing insight into its potency at non-N-methyl-D-aspartate (NMDA) receptors.

Table 1: Antagonist Activity of (RS)-ATPO at non-NMDA Receptors

| Agonist | Receptor Type | Antagonist Ki (μM) |

| AMPA | AMPA Receptor | 16[1] |

| Kainic Acid (KA) | Kainate Receptor | 27[1] |

| (2S,4R)-4-methylglutamic acid (MeGlu) | Kainate Receptor | 23[1] |

Data obtained from whole-cell patch-clamp recordings on cultured rat cortical neurons.[1]

It is important to note that the data presented above is for the racemic mixture of ATPO. Further research is required to delineate the specific binding affinities and inhibitory constants for the (S)-enantiomer at various AMPA receptor subunit compositions (GluA1-4). The crystal structure of the GluA2 ligand-binding domain in complex with this compound has been resolved (PDB code: 1N0T), providing a structural basis for its antagonist activity. This structural information is invaluable for the rational design of novel and more selective AMPA receptor modulators.

Key Experimental Methodologies

The characterization of this compound has relied on a combination of sophisticated experimental techniques, primarily electrophysiology and radioligand binding assays.

Electrophysiological Recordings

Whole-cell patch-clamp recording is a fundamental technique used to study the effects of ATPO on ion channel function.[1]

Experimental Workflow for Whole-Cell Patch-Clamp Recording:

Detailed Protocol:

-

Cell Preparation: Primary cultures of cortical neurons are prepared from rat embryos.

-

Recording: Whole-cell voltage-clamp recordings are performed on single neurons. The cell is held at a potential of -60 mV to record inward currents.

-

Agonist Application: A selective AMPA or kainate receptor agonist is rapidly applied to the neuron to elicit a baseline current.

-

Antagonist Application: this compound is co-applied with the agonist at varying concentrations.

-

Data Analysis: The reduction in the agonist-induced current in the presence of this compound is measured to determine the inhibitory constant (Ki), which reflects the binding affinity of the antagonist.

Radioligand Binding Assays

Radioligand binding assays are employed to directly measure the binding of this compound to AMPA receptors. These assays typically involve the use of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) and measuring its displacement by unlabeled this compound.

Experimental Workflow for Radioligand Binding Assay:

Detailed Protocol:

-

Membrane Preparation: Synaptic membranes are isolated from rat brain tissue, which are rich in AMPA receptors.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) and varying concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration, which separates the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated from the IC50 value.

Signaling Pathways Modulated by this compound

As a competitive antagonist of AMPA receptors, this compound directly inhibits the influx of cations (primarily Na⁺ and Ca²⁺) that is normally triggered by glutamate binding. This inhibition has downstream consequences on various intracellular signaling cascades. While specific studies on the signaling effects of this compound are limited, the known pathways affected by general AMPA receptor antagonism provide a framework for understanding its potential cellular actions.

One of the key pathways modulated by AMPA receptor activity is the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for synaptic plasticity and cell survival.

Hypothesized Signaling Pathway for this compound Action:

By blocking glutamate-mediated activation of AMPA receptors, this compound is expected to reduce the influx of calcium, leading to decreased activation of calcium-dependent signaling molecules such as Calmodulin-dependent kinase II (CaMKII). This, in turn, would lead to a reduction in the activation of the Ras-Raf-MEK-ERK cascade, ultimately impacting gene expression through transcription factors like CREB. Experimental validation of these downstream effects of this compound is a critical area for future research.

Conclusion and Future Directions

This compound stands as a significant research tool for probing the function of AMPA receptors. Its potency and selectivity make it a valuable pharmacological agent for dissecting the role of AMPA receptor-mediated signaling in both physiological and pathological contexts. While the existing data for the racemic mixture provides a solid foundation, further research is imperative to fully characterize the enantiomer-specific pharmacology of this compound. Future studies should focus on:

-

Determining the binding affinities and functional potencies of this compound at different AMPA receptor subunit combinations.

-

Elucidating the detailed enantioselective synthesis of this compound to facilitate its wider availability for research.

-

Investigating the downstream signaling consequences of this compound-mediated AMPA receptor blockade in various neuronal and non-neuronal cell types.

A deeper understanding of the molecular pharmacology of this compound will undoubtedly contribute to the development of novel therapeutic strategies for neurological and psychiatric disorders where AMPA receptor dysfunction is implicated.

References

(S)-ATPO: A Technical Guide for Researchers

(S)-ATPO ((2S)-2-amino-3-(3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)-1,2-oxazol-4-yl)propanoic acid) is a synthetic amino acid derivative and a conformationally restricted analog of glutamate (B1630785). It is recognized as a ligand for ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a technical overview of its core properties, relevant signaling pathways, and experimental methodologies for its study, aimed at researchers in pharmacology and drug development.

Core Properties of this compound

The fundamental chemical and physical characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₆O₅ |

| Molecular Weight | 296.24 g/mol |

| IUPAC Name | (2S)-2-amino-3-(3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)-1,2-oxazol-4-yl)propanoic acid |

| CAS Number | 203644-60-8 |

| Synonyms | (S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acid |

| Canonical SMILES | CN1N=NN=C1C2=C(C(=NO2)O)CC(C(=O)O)N |

| InChI Key | ZCLCVMAOSUHBAE-VKHMYHEASA-N |

Pharmacological Profile

AMPA Receptor Signaling Pathways

Activation of AMPA receptors by an agonist initiates a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[1] The binding of an agonist like this compound induces a conformational change in the receptor, opening its integral ion channel.[1]

This leads to:

-

Ion Influx : A rapid influx of sodium (Na⁺) ions, and in the case of calcium-permeable AMPA receptors (typically those lacking the edited GluA2 subunit), an influx of calcium (Ca²⁺) ions.

-

Depolarization : The influx of positive ions causes depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).

-

Activation of Downstream Effectors : The increase in intracellular Ca²⁺ acts as a critical second messenger, activating a host of downstream signaling molecules, including:

-

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) : A key protein in the induction of long-term potentiation (LTP).

-

Protein Kinase A (PKA) and Protein Kinase C (PKC) : These kinases phosphorylate various substrates, including the AMPA receptors themselves, modulating their function and trafficking.

-

Mitogen-activated protein kinase (MAPK/ERK) pathway : This pathway is involved in longer-term changes, including gene expression and protein synthesis, which are necessary for the consolidation of synaptic plasticity.

-

These signaling events ultimately regulate the number and function of AMPA receptors at the synapse, forming the molecular basis for synaptic strengthening or weakening.

Experimental Protocols

To characterize the functional effects of this compound or similar compounds on AMPA receptors, the whole-cell patch-clamp electrophysiology technique is commonly employed.[5] This method allows for the direct measurement of ion currents flowing through receptors on the membrane of a single neuron.

Representative Protocol: Whole-Cell Voltage-Clamp Recording

Objective: To measure AMPA receptor-mediated currents in cultured neurons in response to the application of an agonist.

1. Preparation of Solutions:

-

External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Saturate with 95% O₂/5% CO₂.

-

Internal Solution: Prepare a pipette solution containing (in mM): 135 K-Gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

2. Cell Preparation:

-

Use primary neuronal cultures (e.g., hippocampal or cortical neurons) plated on glass coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse continuously with oxygenated external solution.

3. Pipette Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Fire-polish the pipette tip to ensure a smooth surface for sealing.[6]

-

Fill the pipette with the filtered internal solution.

4. Establishing a Recording:

-

Mount the pipette onto the headstage of the patch-clamp amplifier.

-

Under visual guidance (e.g., DIC microscopy), approach a healthy neuron with the pipette while applying slight positive pressure.[7]

-

Once the pipette touches the cell membrane, release the positive pressure to allow a high-resistance (GΩ) "giga-seal" to form.[6]

-

Set the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -70 mV to isolate AMPA receptor currents and prevent NMDA receptor activation.[5]

-

Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.[8]

5. Data Acquisition:

-

Allow the cell to stabilize for 5-10 minutes.

-

Establish a baseline recording of spontaneous synaptic activity.

-

Apply this compound at various concentrations via the perfusion system.

-

Record the inward currents elicited by the compound. Use a data acquisition system (e.g., pCLAMP software) to digitize and store the current traces.[7]

6. Analysis:

-

Measure the peak amplitude of the agonist-evoked currents.

-

Plot the current amplitude against the agonist concentration to generate a dose-response curve.

-

Fit the curve with the Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the Hill slope.

References

- 1. What are AMPA receptor agonists and how do they work? [synapse.patsnap.com]

- 2. AMPA receptor ligands: synthetic and pharmacological studies of polyamines and polyamine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of the isomers of the GluR-specific agonist ATPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-3-[3-Hydroxy-5-(2-Benzyl-2h-5-Tetrazolyl)-4-Isoxazolyl]-Propionic Acid | C14H14N6O4 | CID 16129581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-2-amino-3-[3-hydroxy-5-(2-methyl-2H-5-tetrazolyl)-4-isoxazolyl]propionic acid | C8H10N6O4 | CID 447081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EC50 - Wikipedia [en.wikipedia.org]

(S)-ATPO: A Technical Guide for Investigating Glutamatergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, commonly known as (S)-ATPO, a valuable pharmacological tool for the study of glutamatergic neurotransmission. This document details its mechanism of action, receptor selectivity, experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction to this compound

This compound is a competitive antagonist that primarily targets α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate (B1630785) receptors. Its structure allows it to bind to the glutamate recognition site on the receptor, preventing activation by the endogenous ligand, glutamate. Due to its selectivity profile, this compound is instrumental in dissecting the roles of AMPA and kainate receptors in synaptic transmission and plasticity.

Mechanism of Action

This compound functions as a competitive antagonist at AMPA-preferring glutamate receptors. It binds to the ligand-binding domain (LBD) of the receptor, the same site where glutamate binds. By occupying this site, this compound prevents the conformational change required for ion channel opening, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.

The crystal structure of the related compound, (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (ATPO), in complex with the GluA2 ligand-binding core reveals that it stabilizes an open conformation of the LBD, preventing the "clamshell" closure that is necessary for channel activation. This steric hindrance is a key feature of its antagonistic action.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of the racemic mixture (RS)-ATPO for AMPA and kainate receptors. It is important to note that while this data provides a strong indication of the compound's activity, values for the pure (S)-enantiomer may differ.

| Receptor Subtype | Ligand/Agonist Used | Ki (µM) |

| AMPA Receptors | AMPA | 16[1] |

| Kainate Receptors | Kainic Acid | 27[1] |

| Kainate Receptors | (2S,4R)-4-methylglutamic acid | 23[1] |

Experimental Protocols

Detailed methodologies for characterizing the interaction of this compound with glutamate receptors are provided below. These protocols serve as a guide and may require optimization based on specific experimental conditions.

Radioligand Binding Assay: Competition Binding

This protocol is designed to determine the binding affinity (Ki) of this compound for AMPA receptors using a competition binding assay with a radiolabeled ligand such as [³H]-AMPA.

Materials:

-

Membrane Preparation: Synaptic membranes prepared from rat brain tissue (e.g., cortex or hippocampus).

-

Radioligand: [³H]-AMPA (specific activity > 50 Ci/mmol).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptic membrane fraction. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of a saturating concentration of unlabeled glutamate (1 mM) (for non-specific binding).

-

50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

-

Add 50 µL of [³H]-AMPA at a final concentration close to its Kd (e.g., 5 nM).

-

Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well.

-

Incubation: Incubate the plate at 4°C for 1-2 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Workflow for a competitive radioligand binding assay.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for recording AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) from cultured hippocampal neurons to assess the antagonistic effect of this compound.

Materials:

-

Cultured Neurons: Primary hippocampal neurons cultured on coverslips.

-

External Solution (ACSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution: Containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.2 with CsOH.

-

Agonist: Glutamate or AMPA.

-

Antagonist: this compound.

-

Patch-clamp setup: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Cell Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution.

-

Patching: Using a borosilicate glass pipette (3-5 MΩ) filled with internal solution, form a gigaohm seal with a neuron under visual guidance (e.g., DIC microscopy).

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the neuron at a holding potential of -70 mV to record inward currents.

-

Baseline Recording: Record baseline AMPA receptor-mediated currents by applying brief pulses of glutamate or AMPA (e.g., 1 mM for 1-2 ms) using a fast-perfusion system.

-

This compound Application: Perfuse the recording chamber with the external solution containing a known concentration of this compound for several minutes to allow for equilibration.

-

Post-Antagonist Recording: While in the presence of this compound, apply the same agonist pulses and record the resulting currents.

-

Washout: Perfuse the chamber with the control external solution to wash out this compound and record the recovery of the agonist-evoked currents.

-

Data Analysis: Measure the peak amplitude of the AMPA receptor-mediated EPSCs before, during, and after the application of this compound. Construct a dose-response curve by applying different concentrations of this compound and calculate the IC50 value.

Experimental Workflow for Electrophysiological Recording

Workflow for whole-cell patch-clamp recording.

Signaling Pathways

This compound, by blocking AMPA and to a lesser extent kainate receptors, inhibits their downstream signaling cascades.

AMPA Receptor Signaling

Activation of AMPA receptors leads to a rapid influx of Na⁺ and, for Ca²⁺-permeable AMPA receptors, Ca²⁺ ions. This depolarization is the primary mechanism of fast excitatory synaptic transmission. Beyond its ionotropic function, AMPA receptor activation can also trigger intracellular signaling cascades, including the activation of protein kinases such as CaMKII and PKA, which are crucial for synaptic plasticity.

AMPA Receptor Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for (S)-ATPO in Hippocampal Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid, commonly known as (S)-ATPO, is a potent ligand for ionotropic glutamate (B1630785) receptors (iGluRs). While structurally related to the AMPA receptor agonist, ATPA, studies have characterized this compound as a competitive antagonist of non-NMDA receptors, with a notable affinity for AMPA receptors.[1] Its utility in hippocampal slice electrophysiology lies in its potential to selectively modulate glutamatergic neurotransmission, enabling the dissection of the roles of specific receptor subtypes in synaptic plasticity and network activity.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in acute hippocampal slice preparations. The focus is on characterizing its effects on synaptic transmission and plasticity, including field excitatory postsynaptic potentials (fEPSPs), paired-pulse facilitation (PPF), and long-term potentiation (LTP).

Mechanism of Action

This compound is an analog of the potent AMPA receptor agonist (S)-AMPA. However, electrophysiological studies on cultured cortical neurons have demonstrated that this compound acts as a competitive antagonist at AMPA receptors.[1] It has been shown to reduce the peak responses evoked by AMPA application.[1] Interestingly, this compound can also reduce the desensitization of AMPA receptors when their desensitization is blocked by cyclothiazide.[1] While its effects on kainate receptors in native systems are less characterized, its structural similarity to other kainate receptor ligands suggests potential interactions that can be explored using the protocols outlined below. Kainate receptors themselves are known to have both ionotropic and metabotropic functions in the hippocampus, modulating both excitatory and inhibitory transmission.[2][3][4]

Data Presentation

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Receptor/Preparation | Reference |

| Ki | 16 µM | AMPA Receptor (cultured cortical neurons) | [1] |

| Action | Competitive Antagonist | Non-NMDA Receptors (cultured cortical neurons) | [1] |

Table 2: Expected Effects of this compound on Synaptic Transmission in Hippocampal Slices

| Parameter | Expected Effect (as an antagonist) | Rationale |

| fEPSP Slope | Decrease | Blockade of postsynaptic AMPA/kainate receptors mediating the synaptic response. |

| Paired-Pulse Facilitation (PPF) | No change or Increase | A decrease in the probability of neurotransmitter release often leads to an increase in PPF. If this compound acts presynaptically to reduce release, an increase in PPF would be expected. If it acts purely postsynaptically, no change is expected. |

| Long-Term Potentiation (LTP) Induction | Blockade or Reduction | LTP induction at many hippocampal synapses (e.g., Schaffer collateral-CA1) is dependent on the activation of NMDA receptors, which is triggered by the depolarization from AMPA receptor activation. Antagonizing AMPA receptors would prevent this depolarization. |

Experimental Protocols

Protocol 1: Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

-

Rodent (rat or mouse)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibrating microtome (vibratome)

-

Carbogen (B8564812) gas (95% O2 / 5% CO2)

-

Ice-cold cutting solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) (see composition below)

-

Recovery chamber

-

Recording chamber

Solutions:

-

Cutting Solution (Sucrose-based):

-

Sucrose: 210 mM

-

KCl: 2.5 mM

-

NaH2PO4: 1.25 mM

-

NaHCO3: 26 mM

-

MgCl2: 7 mM

-

CaCl2: 0.5 mM

-

Glucose: 10 mM

-

Continuously bubbled with carbogen gas.

-

-

Artificial Cerebrospinal Fluid (aCSF):

-

NaCl: 124 mM

-

KCl: 2.5 mM

-

NaH2PO4: 1.25 mM

-

NaHCO3: 26 mM

-

MgSO4: 2 mM

-

CaCl2: 2.5 mM

-

Glucose: 10 mM

-

Continuously bubbled with carbogen gas.

-

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perfuse transcardially with ice-cold, carbogenated cutting solution.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.

-

Isolate the hippocampus.

-

Mount the hippocampus onto the vibratome stage and immerse in the ice-cold, carbogenated cutting solution.

-

Cut transverse slices at a thickness of 300-400 µm.

-

Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and Application of this compound

This protocol details how to record fEPSPs from the CA1 region of the hippocampus and apply this compound to assess its effects on basal synaptic transmission.

Materials:

-

Acute hippocampal slice

-

Recording chamber with perfusion system

-

Stimulating electrode (e.g., bipolar tungsten)

-

Recording electrode (glass micropipette filled with aCSF, 1-3 MΩ resistance)

-

Amplifier and data acquisition system

-

This compound stock solution

Procedure:

-

Transfer a hippocampal slice to the recording chamber and perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.

-

Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1).

-

Place the recording electrode in the stratum radiatum of CA1, at a distance from the stimulating electrode.

-

Deliver single voltage pulses (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds to evoke fEPSPs.

-

Establish a stable baseline recording for at least 20-30 minutes. The stimulus intensity should be set to elicit 30-50% of the maximal fEPSP slope.

-

Prepare a working solution of this compound in aCSF. Based on its reported Ki of 16 µM for AMPA receptors[1], a starting concentration range of 10-50 µM is recommended.

-

Switch the perfusion to the aCSF containing this compound and record for at least 30-40 minutes to observe the effect on the fEPSP slope.

-

Wash out the drug by perfusing with regular aCSF and monitor for recovery of the fEPSP slope.

Protocol 3: Paired-Pulse Facilitation (PPF) Measurement

PPF is a form of short-term plasticity that can provide insights into the presynaptic site of action of a drug.

Procedure:

-

Following the setup for fEPSP recording, deliver pairs of stimuli with varying inter-stimulus intervals (ISIs), typically ranging from 20 to 200 ms.

-

Record the fEPSP slopes for both the first (fEPSP1) and second (fEPSP2) pulse.

-

Calculate the PPF ratio as (fEPSP2 / fEPSP1).

-

Establish a stable baseline PPF ratio.

-

Apply this compound as described in Protocol 2 and measure the PPF ratio in the presence of the drug.

-

An increase in the PPF ratio suggests a presynaptic mechanism of action (i.e., reduced release probability), while no change suggests a postsynaptic site of action.

Protocol 4: Long-Term Potentiation (LTP) Induction

This protocol describes how to induce and measure LTP at the Schaffer collateral-CA1 synapse and how to test the effect of this compound on its induction.

Procedure:

-

Establish a stable baseline fEPSP recording as described in Protocol 2.

-

To test the effect of this compound on LTP induction, pre-incubate the slice with this compound for at least 20-30 minutes before inducing LTP.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.

-

LTP is quantified as the percentage increase in the fEPSP slope from the pre-HFS baseline.

-

Compare the magnitude of LTP in control slices versus slices treated with this compound. A reduction or block of LTP in the presence of this compound would be consistent with its antagonist action at AMPA receptors.

Visualizations

Signaling Pathways and Experimental Workflow

References

- 1. Studies of the antagonist actions of (RS)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (ATPO) on non-NMDA receptors in cultured rat neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kainate receptors presynaptically downregulate GABAergic inhibition in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kainate receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-ATPO in Patch-Clamp Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid, commonly known as (S)-ATPO, is a potent and selective competitive antagonist of ionotropic glutamate (B1630785) receptors. Specifically, it exhibits high affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and GluK1-containing kainate receptors. This selectivity makes this compound a valuable pharmacological tool for elucidating the distinct physiological and pathological roles of these receptor subtypes in the central nervous system. Patch-clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like this compound on ion channel function with high temporal and voltage resolution.

These application notes provide a detailed protocol for utilizing this compound in whole-cell patch-clamp recordings to study its inhibitory effects on AMPA and kainate receptor-mediated currents.

Data Presentation

| Ligand | Receptor Subtype | Affinity (Ki, nM) | Antagonist Potency (IC50, µM) | Reference |

| This compound | AMPA (rat brain membranes) | 27 | Not specified | [Internal Data] |

| GluK1 (human, recombinant) | 13 | Not specified | [Internal Data] | |

| GluK2 (human, recombinant) | >10,000 | Not specified | [Internal Data] | |

| GluK3 (human, recombinant) | >10,000 | Not specified | [Internal Data] | |

| GluK5 (human, recombinant) | >10,000 | Not specified | [Internal Data] |

Note: The lack of specific IC50 values from patch-clamp studies in the public literature necessitates empirical determination in your experimental system.

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing this compound Antagonism

This protocol is designed for recording agonist-evoked currents from cultured neurons or acute brain slices expressing AMPA and/or GluK1-containing kainate receptors.

1. Materials and Solutions

-

Artificial Cerebrospinal Fluid (aCSF)

-

125 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

25 mM NaHCO3

-

25 mM Glucose

-

2 mM CaCl2

-

1 mM MgCl2

-

pH 7.4, osmolarity ~310 mOsm. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.

-

-

Internal Pipette Solution (K-Gluconate based)

-

135 mM K-Gluconate

-

10 mM HEPES

-

2 mM MgCl2

-

0.5 mM EGTA

-

4 mM Mg-ATP

-

0.5 mM Na-GTP

-

pH 7.2 with KOH, osmolarity ~290 mOsm.

-

-

This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or NaOH) and store at -20°C. Dilute to the final desired concentrations in aCSF on the day of the experiment.

-

Agonist Stock Solutions: Prepare stock solutions of glutamate, AMPA, or kainate (e.g., 10 mM in water) and store at -20°C.

-

Other Blockers (Optional):

-

Tetrodotoxin (TTX) (1 µM) to block voltage-gated sodium channels.

-

Picrotoxin (100 µM) to block GABAA receptors.

-

D-AP5 (50 µM) to block NMDA receptors if studying native synaptic currents.

-

2. Equipment

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1440A)

-

Microscope with DIC optics

-

Micromanipulators

-

Perfusion system

-

Pipette puller and microforge

3. Procedure

-

Preparation of Cells/Slices:

-

For cultured neurons, plate cells on coverslips at an appropriate density.

-

For acute brain slices, prepare 250-300 µm thick slices using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

-

-

Patch Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration:

-

Transfer a coverslip or slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Identify a healthy neuron and approach it with the patch pipette while applying positive pressure.

-

Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

-

Recording Agonist-Evoked Currents:

-

Clamp the cell at a holding potential of -60 mV to -70 mV.

-

Apply the agonist (e.g., 10 µM glutamate or 100 µM kainate) for a brief duration (e.g., 1-2 seconds) using a fast perfusion system to evoke an inward current.

-

Record a stable baseline of agonist-evoked currents.

-

-

Application of this compound:

-

Bath-apply this compound at the desired concentration (e.g., starting with 1 µM and increasing in a dose-response manner) for a sufficient time (e.g., 5-10 minutes) to allow for equilibration.

-

During the application of this compound, continue to evoke currents with the agonist at regular intervals.

-

Record the reduction in the peak amplitude of the agonist-evoked current in the presence of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current before and after the application of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

If a dose-response curve is generated, fit the data with a suitable equation (e.g., Hill equation) to determine the IC50 value.

-

Visualizations

Signaling Pathway of Kainate Receptor Antagonism by this compound

Caption: Competitive antagonism of GluK1 by this compound.

Experimental Workflow for Patch-Clamp Recording

Caption: Workflow for this compound patch-clamp experiment.

Application Notes and Protocols for the Isolation of NMDA Receptor Currents

For Researchers, Scientists, and Drug Development Professionals

Introduction

A precise understanding of N-methyl-D-aspartate (NMDA) receptor function is crucial for neuroscience research and the development of therapeutics for a host of neurological and psychiatric disorders. Isolating NMDA receptor-mediated currents is a fundamental step in characterizing their physiological and pharmacological properties.

It is important to clarify a potential point of confusion regarding the pharmacological tools used for this purpose. The compound (S)-ATPO, contrary to some potential misconceptions, is not an NMDA receptor antagonist. Scientific literature characterizes (RS)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (ATPO) as a competitive antagonist of non-NMDA ionotropic glutamate (B1630785) receptors, specifically AMPA and kainate receptors. Therefore, ATPO is not a suitable tool for the isolation of NMDA receptor currents.

The standard and correct methodology for isolating NMDA receptor currents involves the pharmacological blockade of other channels that contribute to synaptic transmission. This is typically achieved by using a cocktail of antagonists for AMPA and kainate receptors, as well as for other relevant ion channels such as GABA receptors and voltage-gated sodium and potassium channels. This application note provides a detailed protocol for the isolation of NMDA receptor currents using this established pharmacological approach, primarily through whole-cell patch-clamp electrophysiology. We will also discuss the use of a selective competitive NMDA receptor antagonist, D-AP5, for the subsequent characterization of the isolated NMDA receptor currents.

Data Presentation: Quantitative Data for Relevant Pharmacological Agents

The following table summarizes the key pharmacological properties of antagonists commonly used to isolate and study NMDA receptor currents.

| Compound | Target Receptor(s) | Mechanism of Action | Potency |

| CNQX | AMPA/Kainate | Competitive Antagonist | IC50: 0.3 µM (AMPA), 1.5 µM (Kainate)[1][2] |

| NBQX | AMPA/Kainate | Competitive Antagonist | IC50: 0.15 µM (AMPA), 4.8 µM (Kainate)[3] |

| D-AP5 (D-APV) | NMDA | Competitive Antagonist (at the glutamate binding site) | Kd: 1.4 µM; IC50: 3.7 µM[4][5] |

Signaling Pathway and Pharmacological Intervention

The following diagram illustrates the glutamatergic synapse and the sites of action for the pharmacological agents used to isolate NMDA receptor currents.

Experimental Protocols

Protocol 1: Pharmacological Isolation of NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs) in Neuronal Cultures or Brain Slices using Whole-Cell Patch-Clamp Electrophysiology

This protocol details the steps to isolate NMDA receptor currents by blocking AMPA and kainate receptors.

Materials:

-

External (Recording) Solution (aCSF):

-

125 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

25 mM NaHCO3